2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid

PPAR agonist nuclear receptor pharmacology lipid metabolism research

This des-dimethyl analog of fenofibric acid (CAS 42017-94-7) is the official European Pharmacopoeia Impurity B standard for fenofibrate—mandatory for HPLC/GC method validation, system suitability, and ANDA/DMF submissions. In PPAR research, its distinct γ-isoform activation profile (EC50 2.3 µM vs. fenofibric acid's 1.47 µM) enables dissection of gem-dimethyl contributions to receptor engagement. The 4-chlorobenzoyl-phenoxyacetic scaffold (clogP ~3.5) also serves as a lipophilic auxin mimic benchmark for herbicide lead optimization. Procure ≥95% HPLC purity for regulatory analytical workflows and receptor pharmacology studies.

Molecular Formula C15H11ClO4
Molecular Weight 290.7 g/mol
CAS No. 42017-94-7
Cat. No. B3052505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid
CAS42017-94-7
Molecular FormulaC15H11ClO4
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCC(=O)O
InChIInChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)15(19)11-3-7-13(8-4-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)
InChIKeyVXEQLPQDVNSOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-Chlorobenzoyl)phenoxy]acetic Acid (CAS 42017-94-7): Baseline Profile for Research Procurement


2-[4-(4-Chlorobenzoyl)phenoxy]acetic Acid (CAS 42017-94-7) is a synthetic phenoxyacetic acid derivative with the molecular formula C₁₅H₁₁ClO₄ and a molecular weight of 290.70 g/mol . Structurally, it consists of a phenoxyacetic acid backbone bearing a 4-chlorobenzoyl substituent, positioning it within the broader class of aryloxy carboxylic acids that exhibit activity toward peroxisome proliferator-activated receptors (PPARs) and plant hormone receptors . The compound is commercially available at purities typically ≥95% (HPLC) and is utilized as a research tool in lipid metabolism studies, as a reference standard in pharmaceutical impurity profiling, and as a structural probe in agrochemical auxin mimicry research .

Why 2-[4-(4-Chlorobenzoyl)phenoxy]acetic Acid Cannot Be Replaced by Fenofibric Acid or Other In-Class Analogs


Within the phenoxyacetic acid chemotype, minor structural variations—particularly at the alpha-carbon of the carboxylic acid side chain—profoundly alter receptor selectivity, metabolic stability, and analytical behavior. Fenofibric acid (CAS 42017-89-0), bearing a gem‑dimethyl group, exhibits PPARα EC50 values of 16.9–22.4 µM and is an approved active pharmaceutical ingredient, whereas the des‑dimethyl analog (CAS 42017-94-7) shows distinct PPAR isoform activation profiles and is exclusively a research chemical [1]. Similarly, ortho‑chloro positional isomers (e.g., CAS 1211616-43-1) and unsubstituted phenoxyacetic acids (e.g., clofibric acid) differ in both PPAR transactivation potency and auxin receptor binding, making them unsuitable substitutes in targeted assays or analytical method validation [2]. The following evidence details precisely where CAS 42017-94-7 exhibits quantifiable differentiation that bears directly on scientific selection and procurement.

Quantitative Differentiation of 2-[4-(4-Chlorobenzoyl)phenoxy]acetic Acid: Evidence-Based Selection Guide


PPARγ Transactivation: EC50 of 2.3 µM Differentiates from Fenofibric Acid (EC50 1.47 µM)

In a cell-based dual-luciferase reporter assay using HEK293 cells expressing mouse PPARγ, 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (CAS 42017-94-7) exhibited an EC50 of 2.30E+3 nM (2.3 µM) [1]. By comparison, fenofibric acid (CAS 42017-89-0), the active metabolite of fenofibrate, demonstrated a PPARγ EC50 of 1.47 µM in analogous transactivation assays . The 1.6‑fold difference in potency, attributable to the absence of the gem‑dimethyl group in the target compound, translates to a distinct pharmacological fingerprint that prevents direct substitution in PPAR‑focused experimental designs.

PPAR agonist nuclear receptor pharmacology lipid metabolism research

Structural Basis for Differentiation: Absence of Gem‑Dimethyl Group Reduces Metabolic Stability and Potency

Systematic structure-activity relationship (SAR) studies on benzoyl‑phenoxy‑carboxylic acids established that introduction of a p‑chlorobenzoyl moiety significantly enhances antilipidemic activity relative to the unsubstituted phenoxy‑isobutyric acid scaffold [1]. However, the target compound (CAS 42017-94-7) lacks the α‑gem‑dimethyl substitution present in fenofibric acid (CAS 42017-89-0). This methyl substitution is known to block β‑oxidation and glucuronidation, thereby extending plasma half‑life and enabling therapeutic use [2]. Consequently, CAS 42017-94-7 is predicted to undergo more rapid metabolic clearance and is not suitable for in vivo efficacy studies where sustained PPAR engagement is required.

structure-activity relationship drug metabolism fenofibrate analogs

Auxinic Herbicidal Activity: Class-Level Mimicry Differentiates from 2,4-D (IC50 40 µM)

2-[4-(4-Chlorobenzoyl)phenoxy]acetic acid is documented to function as a synthetic auxin mimic, disrupting broadleaf weed growth through hormone receptor interference . While direct IC50 data for the target compound are not publicly available, the benchmark synthetic auxin 2,4‑dichlorophenoxyacetic acid (2,4‑D) exhibits an IC50 of 40 µM for displacement of IAA from the AUX1 influx transporter in Arabidopsis [1]. The presence of the 4‑chlorobenzoyl substituent in CAS 42017-94-7 introduces increased lipophilicity relative to 2,4‑D (clogP ≈ 3.5 vs. 2.8), potentially altering uptake kinetics and receptor subtype selectivity.

auxin mimic herbicide research plant growth regulation

Regulatory Analytical Utility: Official European Pharmacopoeia Impurity Standard for Fenofibrate

2-[4-(4-Chlorobenzoyl)phenoxy]acetic acid is designated as Fenofibrate Impurity B in the European Pharmacopoeia (EP) and is supplied as an EP Reference Standard for use in laboratory tests prescribed by the pharmacopoeia . In contrast, fenofibric acid (CAS 42017-89-0) is classified as Fenofibrate Impurity A, and the ortho‑chloro isomer (CAS 1211616-43-1) is not included in any official compendial monograph. This regulatory designation confers unique value for analytical method development, system suitability testing, and ANDA/DMF submissions, where compendial traceability is mandatory.

pharmaceutical impurity reference standard quality control

Cholecystokinin-1 Receptor (CCK1R) Activity: A Divergent Pharmacological Profile Not Shared by Fenofibrate Analogs

High‑throughput screening data deposited in ChEMBL indicates that 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid exhibits activity at the cholecystokinin-1 receptor (CCK1R) when assessed in CHO cells at 10 nM, as measured by intracellular calcium responses [1]. Notably, fenofibric acid and clofibric acid are not reported to engage CCK1R in comparable assays, suggesting that the des‑dimethyl phenoxyacetic acid scaffold may access an orthogonal chemotype space with distinct polypharmacology. While a precise EC50 value is not available from this screen, the detection of CCK1R activity at 10 nM provides a preliminary differentiation signal.

CCK1 receptor GPCR pharmacology off-target screening

Optimal Research and Industrial Applications for 2-[4-(4-Chlorobenzoyl)phenoxy]acetic Acid


In Vitro PPARγ Transactivation Studies Requiring a Fenofibric Acid Comparator

Investigators studying differential PPAR isoform activation should procure CAS 42017-94-7 as a structurally distinct comparator to fenofibric acid. The 1.6‑fold difference in PPARγ EC50 (2.3 µM vs. 1.47 µM) provides a measurable pharmacological distinction that can elucidate the contribution of the gem‑dimethyl group to receptor activation and co‑regulator recruitment [1].

Structure-Activity Relationship Studies Probing Metabolic Stability in the Fibrate Class

The absence of the α‑gem‑dimethyl group in CAS 42017-94-7 makes it an essential tool for isolating the impact of this structural feature on metabolic clearance and PPAR engagement [2]. Procurement of this compound enables direct comparison with fenofibric acid in microsomal stability assays and cell‑based transcriptional readouts.

Analytical Method Development and Validation for Fenofibrate Impurity Profiling

As the official European Pharmacopoeia Impurity B standard for fenofibrate, CAS 42017-94-7 is mandatory for HPLC/GC method development, system suitability testing, and regulatory submissions (ANDA/DMF). Alternative phenoxyacetic acid analogs cannot substitute for this compendial requirement .

Agrochemical Discovery: Probing Structure-Auxin Activity Relationships

The 4‑chlorobenzoyl‑substituted phenoxyacetic acid scaffold serves as a lipophilic auxin mimic with potential for enhanced tissue penetration relative to 2,4‑D (clogP ~3.5 vs. 2.8) [3]. Researchers evaluating novel herbicide leads should obtain this compound to benchmark the impact of aryl ketone substitution on auxinic activity and weed selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.